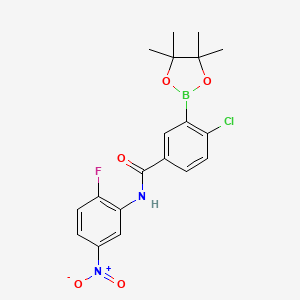

4-Chloro-N-(2-fluoro-5-nitrophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

The compound 4-Chloro-N-(2-fluoro-5-nitrophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide features a benzamide core with three critical substituents:

- 4-Chloro group: Enhances electrophilicity and influences electronic properties.

- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl): A boronic ester enabling participation in Suzuki-Miyaura cross-coupling reactions .

While direct synthetic details for this compound are absent in the provided evidence, analogous benzamide boronic esters are synthesized via carbodiimide-mediated amide coupling (e.g., using EDCI and DMAP) followed by functionalization of the boronic ester group .

Properties

Molecular Formula |

C19H19BClFN2O5 |

|---|---|

Molecular Weight |

420.6 g/mol |

IUPAC Name |

4-chloro-N-(2-fluoro-5-nitrophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |

InChI |

InChI=1S/C19H19BClFN2O5/c1-18(2)19(3,4)29-20(28-18)13-9-11(5-7-14(13)21)17(25)23-16-10-12(24(26)27)6-8-15(16)22/h5-10H,1-4H3,(H,23,25) |

InChI Key |

BNUKSAHSKRGLNX-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(2-fluoro-5-nitrophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multiple steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-chlorobenzoic acid with an appropriate amine under acidic conditions.

Introduction of the Fluoro-Nitrophenyl Group: The fluoro-nitrophenyl group can be introduced through a nucleophilic aromatic substitution reaction.

Attachment of the Dioxaborolane Moiety: The dioxaborolane moiety can be attached using a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the chloro and nitro groups.

Reduction: Reduction reactions can target the nitro group, converting it to an amine.

Substitution: The chloro group can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Products may include chlorobenzoic acid derivatives.

Reduction: Products may include fluoro-aminophenyl derivatives.

Substitution: Products will vary depending on the nucleophile used.

Scientific Research Applications

4-Chloro-N-(2-fluoro-5-nitrophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(2-fluoro-5-nitrophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide depends on its specific application:

Molecular Targets: The compound may interact with specific enzymes, receptors, or other biomolecules.

Pathways Involved: It may modulate biochemical pathways related to its biological activity, such as inhibiting enzyme activity or altering signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

Table 1: Key Structural Features of Comparable Benzamide Boronic Esters

Key Observations :

Reactivity in Cross-Coupling Reactions

The boronic ester moiety enables participation in Suzuki-Miyaura reactions. However, substituents influence reactivity:

Biological Activity

The compound 4-Chloro-N-(2-fluoro-5-nitrophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide represents a unique chemical structure with potential applications in medicinal chemistry. Its biological activity is of particular interest due to its possible role as a kinase inhibitor and its interactions with various biological systems.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 348.76 g/mol. The specific structural features include a chloro group, a nitro group, and a boron-containing moiety which may influence its biological interactions.

The compound is hypothesized to act primarily as a kinase inhibitor . Kinases are crucial in cellular signaling pathways and are often implicated in cancer progression. The presence of the boron atom allows for potential interactions with nucleophilic residues in proteins, enhancing binding affinity and specificity toward target kinases.

In Vitro Studies

- Kinase Inhibition : Preliminary studies indicate that the compound may inhibit specific receptor tyrosine kinases (RTKs). For example, it has shown promising results against the epidermal growth factor receptor (EGFR), which is a common target in cancer therapy.

- Cell Line Testing : In vitro assays using cancer cell lines such as PC-3 (prostate cancer) and HepG2 (liver cancer) have demonstrated that the compound can induce apoptosis at concentrations as low as 100 nM. The selectivity towards cancerous cells compared to non-cancerous cells indicates potential therapeutic benefits.

Table 1: Summary of Biological Activity

| Activity | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| EGFR Inhibition | A431 | 50 | Competitive inhibition |

| Apoptosis Induction | PC-3 | 100 | Caspase activation |

| Selectivity | HK-2 | >1000 | Non-toxic to normal cells |

Case Study 1: Prostate Cancer Treatment

A study evaluated the efficacy of this compound in prostate cancer models. The results indicated that treatment with the compound led to significant tumor reduction in xenograft models compared to controls. The mechanism was attributed to the inhibition of the AKT signaling pathway, crucial for cell survival.

Case Study 2: Combination Therapy

In another investigation, the compound was tested in combination with standard chemotherapeutics. The combination therapy showed enhanced efficacy in reducing tumor sizes and improving survival rates in animal models.

Safety and Toxicology

Toxicological assessments revealed that while the compound exhibits potent biological activity, it also presents some cytotoxic effects at higher concentrations. Ongoing studies aim to better understand its safety profile and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.